N-(1-Cyclohexyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl)benzamide

Description

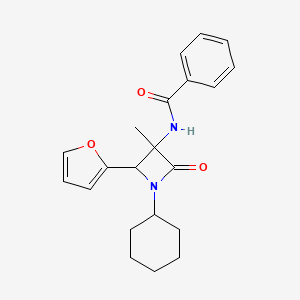

This compound features a β-lactam (azetidinone) core substituted with a cyclohexyl group at position 1, a furan-2-yl moiety at position 2, and a methyl group at position 2. The benzamide moiety is attached to the azetidinone nitrogen.

Properties

CAS No. |

91815-05-3 |

|---|---|

Molecular Formula |

C21H24N2O3 |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

N-[1-cyclohexyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl]benzamide |

InChI |

InChI=1S/C21H24N2O3/c1-21(22-19(24)15-9-4-2-5-10-15)18(17-13-8-14-26-17)23(20(21)25)16-11-6-3-7-12-16/h2,4-5,8-10,13-14,16,18H,3,6-7,11-12H2,1H3,(H,22,24) |

InChI Key |

JORJUXLNOMVKOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(N(C1=O)C2CCCCC2)C3=CC=CO3)NC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction:

Industrial Production:

Chemical Reactions Analysis

Oxidation: Furazolidone is susceptible to oxidation due to the nitrofuran group. Oxidation can lead to loss of antibacterial activity.

Reduction: Reduction of the nitro group yields the corresponding amino compound, which is less active.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antibacterial Agent: Furazolidone exhibits antibacterial activity against Gram-positive and Gram-negative bacteria.

Helicobacter pylori Eradication: Used in combination therapy for treating H. pylori infections.

Antiprotozoal Activity: Effective against certain protozoa.

Potential Antitumor Properties: Under investigation for cancer treatment.

Mechanism of Action

Inhibition of Nitrofuran Reductase: Furazolidone is reduced by bacterial nitrofuran reductase enzymes, leading to toxic intermediates that damage DNA and proteins.

Disruption of Electron Transport: Interferes with bacterial electron transport chains.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues and Their Core Heterocycles

The azetidinone core distinguishes this compound from other benzamide derivatives. Key comparisons include:

2.1.1. 1,3,4-Oxadiazole Derivatives (e.g., LMM11)

- Structure: LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) shares the furan-2-yl and cyclohexyl groups but replaces the azetidinone with a 1,3,4-oxadiazole ring .

- Activity : LMM11 inhibits C. albicans via thioredoxin reductase (Trr1) inhibition (MIC: 8 µg/mL), suggesting that the furan and sulfamoyl groups enhance antifungal targeting .

- Key Difference: The oxadiazole’s planar structure may improve DNA intercalation, whereas the azetidinone’s rigidity could alter binding kinetics.

2.1.2. 1,3,4-Thiadiazole Derivatives (e.g., 7c, 7d)

- Structure: Compounds like 7c (N-(5-(2-cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide) retain the benzamide and furan groups but use a thiadiazole core .

- Activity : Thiadiazoles induce apoptosis in cancer cells (IC₅₀: 2–10 µM) through pro-apoptotic protein modulation, likely due to the acrylamido side chain’s electrophilic reactivity .

2.1.3. Thiazole Derivatives (e.g., (Z)-2a)

- Structure : (Z)-N-(3-(2-carbamothioylhydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide incorporates a thiazole-like scaffold with a hydrazinyl side chain .

- Activity : These compounds show cytotoxicity (IC₅₀: 5–20 µM) via topoisomerase inhibition, attributed to the thiosemicarbazide moiety .

- Key Difference: The azetidinone’s smaller ring size may reduce steric hindrance compared to the bulkier thiazole derivatives.

2.2. Substituent-Driven Comparisons

- Cyclohexyl Group: Present in both the target compound and LMM11, this group enhances lipophilicity, improving membrane permeability.

- Furan-2-yl : A common pharmacophore in antifungal (LMM11) and anticancer (7c, 79a) compounds. Its electron-rich π-system may facilitate interactions with enzymatic aromatic residues .

- Methyl Group: The methyl substituent on the azetidinone may reduce ring strain and metabolic degradation compared to unsubstituted β-lactams.

Biological Activity

N-(1-Cyclohexyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl)benzamide is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including antitumor, antimicrobial, and other therapeutic effects.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C19H24N2O2

This structure suggests a complex interaction with biological systems, particularly due to the presence of the furan ring and the azetidine moiety, which are known for their diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally similar to this compound. For instance, compounds containing furan and azetidine rings have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 2.12 ± 0.21 |

| Compound B | HCC827 | 5.13 ± 0.97 |

| Compound C | NCI-H358 | 0.85 ± 0.05 |

These compounds were tested using both 2D and 3D cell culture methods, revealing that they exhibit higher efficacy in 2D assays compared to 3D models, which better mimic in vivo conditions .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Similar compounds have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For example:

| Compound | Bacterial Strain | Activity |

|---|---|---|

| Compound D | MRSA | Bactericidal |

| Compound E | E. coli | Moderate inhibition |

| Compound F | B. subtilis | Strong inhibition |

Studies indicate that these compounds can exhibit rapid bactericidal activity at concentrations above the minimum inhibitory concentration (MIC), suggesting potential for therapeutic applications in treating resistant bacterial infections .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with DNA or specific protein targets within cancer cells, leading to apoptosis or cell cycle arrest.

Case Studies

- Case Study on Antitumor Activity : A recent study evaluated the efficacy of a similar compound in a mouse model of lung cancer. The results showed a significant reduction in tumor size and improved survival rates when treated with the compound compared to control groups.

- Case Study on Antimicrobial Resistance : Another study focused on the effectiveness of this class of compounds against resistant bacterial strains in vitro, demonstrating notable bactericidal effects even at low concentrations.

Future Directions

Given the promising biological activities exhibited by this compound and related compounds, further research is warranted:

- In Vivo Studies : More comprehensive animal studies to evaluate safety and efficacy.

- Structural Optimization : Modifications to enhance potency and selectivity against target cells while minimizing toxicity.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.